Cas no 1526232-51-8 (4-(4-Fluoro-phenyl)-5-piperidin-3-yl-2,4-dihydro-[1,2,4]triazol-3-one)
![4-(4-Fluoro-phenyl)-5-piperidin-3-yl-2,4-dihydro-[1,2,4]triazol-3-one structure](https://ja.kuujia.com/scimg/cas/1526232-51-8x500.png)
4-(4-Fluoro-phenyl)-5-piperidin-3-yl-2,4-dihydro-[1,2,4]triazol-3-one 化学的及び物理的性質
名前と識別子
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- 4-(4-Fluoro-phenyl)-5-piperidin-3-yl-2,4-dihydro-[1,2,4]triazol-3-one
- 4-(4-Fluorophenyl)-3-(piperidin-3-yl)-1H-1,2,4-triazol-5(4H)-one
- 3H-1,2,4-Triazol-3-one, 4-(4-fluorophenyl)-2,4-dihydro-5-(3-piperidinyl)-
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- インチ: 1S/C13H15FN4O/c14-10-3-5-11(6-4-10)18-12(16-17-13(18)19)9-2-1-7-15-8-9/h3-6,9,15H,1-2,7-8H2,(H,17,19)
- InChIKey: OVPSLAOEALBZHZ-UHFFFAOYSA-N
- ほほえんだ: N1=C(C2CCCNC2)N(C2=CC=C(F)C=C2)C(=O)N1
4-(4-Fluoro-phenyl)-5-piperidin-3-yl-2,4-dihydro-[1,2,4]triazol-3-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM506231-1g |
4-(4-Fluorophenyl)-3-(piperidin-3-yl)-1H-1,2,4-triazol-5(4H)-one |
1526232-51-8 | 97% | 1g |
$396 | 2022-09-29 | |
Ambeed | A520101-1g |
4-(4-Fluorophenyl)-3-(piperidin-3-yl)-1H-1,2,4-triazol-5(4H)-one |
1526232-51-8 | 97% | 1g |
$400.0 | 2024-04-23 |
4-(4-Fluoro-phenyl)-5-piperidin-3-yl-2,4-dihydro-[1,2,4]triazol-3-one 関連文献
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Brandon D. Armstrong,Devin T. Edwards,Richard J. Wylde,Shamon A. Walker,Songi Han Phys. Chem. Chem. Phys., 2010,12, 5920-5926
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
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Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
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Saimeng Jin,Fergal P. Byrne,James H. Clark,Con Robert McElroy,Alex Quinn,James Sherwood,Andrew J. Hunt RSC Adv., 2021,11, 39412-39419
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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7. A broad-spectral-response perovskite photodetector with a high on/off ratio and high detectivity†Yisen Wang,Ningli Chen,Zhiwei Huang,Zhenwei Ren,Hui Li,Tao Lin,Cheng Li Mater. Chem. Front., 2018,2, 1847-1852
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
4-(4-Fluoro-phenyl)-5-piperidin-3-yl-2,4-dihydro-[1,2,4]triazol-3-oneに関する追加情報
Comprehensive Overview of 4-(4-Fluoro-phenyl)-5-piperidin-3-yl-2,4-dihydro-[1,2,4]triazol-3-one (CAS No. 1526232-51-8)
4-(4-Fluoro-phenyl)-5-piperidin-3-yl-2,4-dihydro-[1,2,4]triazol-3-one (CAS No. 1526232-51-8) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. The compound belongs to the triazolone class, which is known for its diverse biological activities. Its molecular structure combines a fluorophenyl moiety with a piperidine ring, making it a promising candidate for drug discovery and development. Researchers are particularly interested in its potential applications in central nervous system (CNS) disorders and metabolic diseases, aligning with current trends in precision medicine.
The synthesis of 4-(4-Fluoro-phenyl)-5-piperidin-3-yl-2,4-dihydro-[1,2,4]triazol-3-one involves multi-step organic reactions, including condensation and cyclization processes. Its CAS No. 1526232-51-8 serves as a unique identifier in chemical databases, facilitating global collaboration among scientists. Recent studies highlight its role as a kinase inhibitor, a hot topic in oncology research, where targeted therapies are revolutionizing cancer treatment. The compound’s fluorine substitution enhances its metabolic stability, a key consideration in modern drug design, as discussed in forums like Drug Discovery Today and ACS Medicinal Chemistry Letters.
In the context of AI-driven drug discovery, 4-(4-Fluoro-phenyl)-5-piperidin-3-yl-2,4-dihydro-[1,2,4]triazol-3-one has been explored using machine learning algorithms to predict its binding affinity with various receptors. This aligns with the growing demand for computational chemistry tools, a frequently searched topic in 2024. Its physicochemical properties, such as logP and polar surface area, suggest good bioavailability, addressing common queries about drug-likeness and ADME (Absorption, Distribution, Metabolism, Excretion) profiling.
Beyond pharmaceuticals, this compound’s agrochemical potential is under investigation, particularly in pest control formulations. The triazolone core is known to interact with insect GABA receptors, a mechanism explored in next-generation eco-friendly pesticides. This resonates with the global push for sustainable agriculture, a trending topic in scientific and policy circles. Analytical methods like HPLC and LC-MS are routinely employed to characterize its purity, a detail often queried by quality control professionals.
Safety and regulatory aspects of CAS No. 1526232-51-8 are documented in compliance with REACH and ICH guidelines, ensuring its suitability for research use. The compound’s patent landscape reveals active filings in the EU and US, reflecting commercial interest. For researchers, understanding its structure-activity relationship (SAR) is critical, a subject frequently debated in medicinal chemistry webinars. Storage recommendations typically suggest anhydrous conditions at -20°C to maintain stability, a practical tip for laboratory handling.
In summary, 4-(4-Fluoro-phenyl)-5-piperidin-3-yl-2,4-dihydro-[1,2,4]triazol-3-one represents a versatile scaffold with cross-disciplinary applications. Its integration into high-throughput screening libraries and fragment-based drug design underscores its relevance in contemporary research. As the scientific community prioritizes green chemistry and digital transformation, this compound exemplifies the synergy between traditional synthesis and cutting-edge technologies.
1526232-51-8 (4-(4-Fluoro-phenyl)-5-piperidin-3-yl-2,4-dihydro-[1,2,4]triazol-3-one) 関連製品
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